

A Comprehensive Technical Guide to Potassium Phenyltrifluoroborate (CAS 153766-81-5)

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Compound of Interest

Compound Name: Potassium phenyltrifluoroborate

Cat. No.: B120242

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium phenyltrifluoroborate (KPhBF₃), holding the CAS number 153766-81-5, has emerged as a pivotal reagent in modern organic synthesis. Its remarkable stability to air and moisture, coupled with its high reactivity in cross-coupling reactions, has established it as a superior alternative to traditional boronic acids. This technical guide provides an in-depth overview of the core chemical and physical properties, detailed experimental protocols for its synthesis and application in Suzuki-Miyaura coupling, and a summary of its spectral data. The information is tailored for researchers, scientists, and professionals in the field of drug development who are looking to leverage the unique advantages of this versatile organoboron compound.

Chemical and Physical Properties

Potassium phenyltrifluoroborate is a white crystalline solid that is notably stable under standard laboratory conditions, making it easy to handle and store over extended periods.[1] Unlike many other organometallic reagents, it is not sensitive to air or moisture, which simplifies experimental setups.[2]

Table 1: Physical and Chemical Properties of **Potassium Phenyltrifluoroborate**

Property	Value	Reference(s)
CAS Number	153766-81-5	
Molecular Formula	C ₆ H ₅ BF ₃ K	[3]
Molecular Weight	184.01 g/mol	[3]
Appearance	White crystalline solid	[1]
Melting Point	296-301 °C	
Purity	Typically >97%	[4]
Solubility	Soluble in acetone and water, slightly soluble in acetonitrile.	[1][5][6]

Spectral Data

The structural integrity of **potassium phenyltrifluoroborate** can be confirmed through various spectroscopic techniques. The following table summarizes key spectral data.

Table 2: Spectroscopic Data for **Potassium Phenyltrifluoroborate**

Technique	Data and Interpretation	Reference(s)
^1H NMR	Spectra recorded in DMSO- d_6 show characteristic peaks for the phenyl protons. The residual solvent peak is used as an internal reference (2.5 ppm).	[7]
^{13}C NMR	In DMSO- d_6 , the spectrum displays resonances for the aromatic carbons. The central peak of the solvent is used for reference (39.5 ppm). The carbon atom attached to the boron atom often shows a broad signal.	[7][8]
^{19}F NMR	The three fluorine atoms attached to the boron typically exhibit a chemical shift in the range of -129 to -141 ppm when referenced to an external $\text{CF}_3\text{CO}_2\text{H}$ standard. Coupling to the ^{11}B nucleus can often be observed.	[7][8]
^{11}B NMR	The boron-11 nucleus is quadrupolar, leading to broader signals. The chemical shift is referenced to an external $\text{BF}_3 \cdot \text{Et}_2\text{O}$ standard (0.0 ppm). A characteristic quartet may be observed due to coupling with the three fluorine atoms.	[7][9]
FT-IR	The infrared spectrum, often recorded using a KBr pellet or ATR, shows characteristic	[3]

vibrational bands for the phenyl group and the B-F bonds.

Mass Spectrometry

The exact mass is 184.0073463 Da, as determined by high-resolution mass spectrometry. [3]

Synthesis and Experimental Protocols

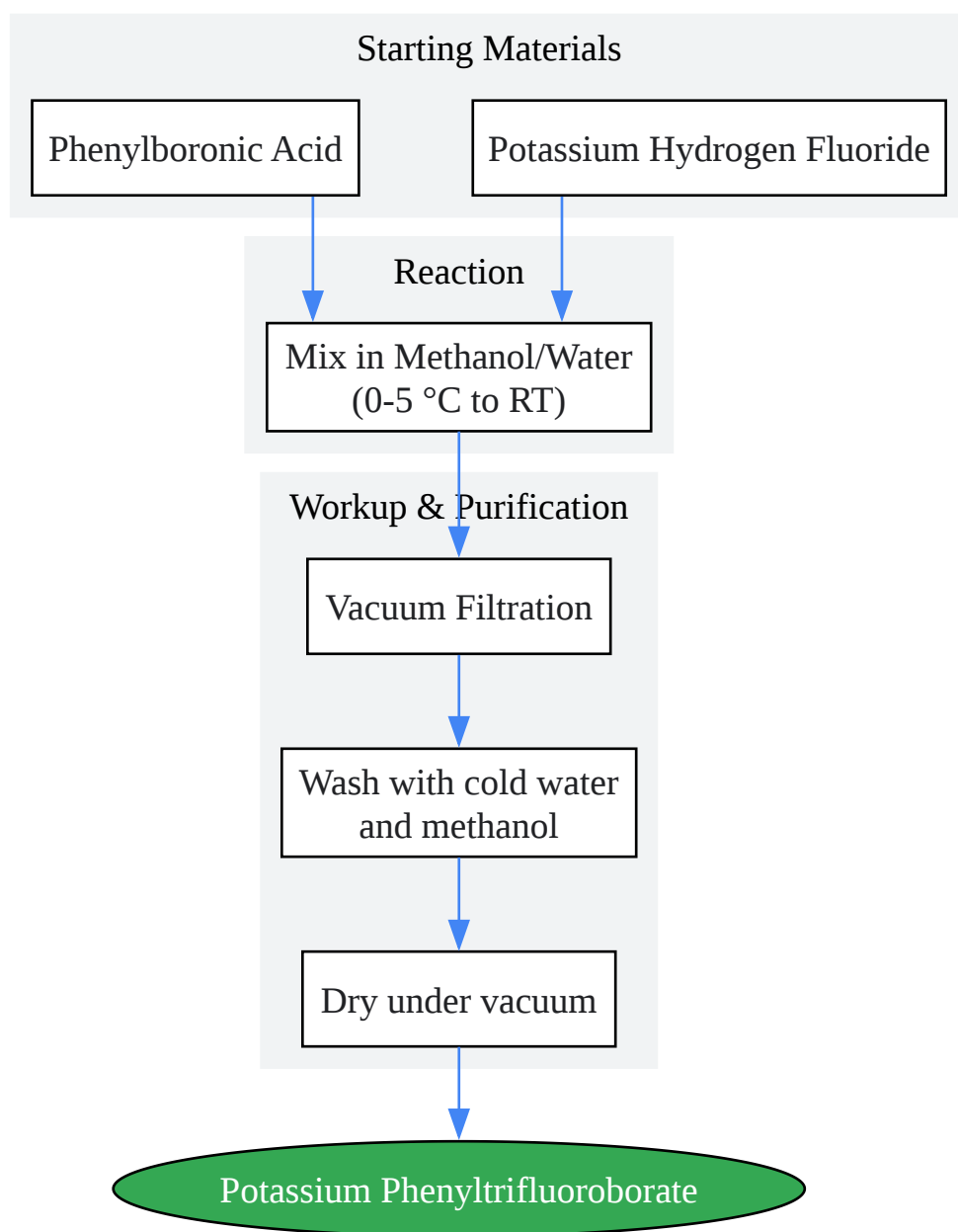
Synthesis of Potassium Phenyltrifluoroborate

A common and straightforward method for the synthesis of **potassium phenyltrifluoroborate** involves the reaction of phenylboronic acid with potassium hydrogen fluoride (KHF_2). [1][2]

Experimental Protocol: Synthesis from Phenylboronic Acid

- Reagents and Equipment:
 - Phenylboronic acid
 - Potassium hydrogen fluoride (KHF_2)
 - Methanol
 - Water
 - Round-bottomed flask
 - Magnetic stirrer
 - Ice bath
 - Buchner funnel and filter paper
- Procedure:
 - In a round-bottomed flask, dissolve phenylboronic acid (1.0 equiv) in methanol.

- Cool the solution to 0-5 °C using an ice bath.
- In a separate beaker, prepare a solution of potassium hydrogen fluoride (KHF₂) (3.0 equiv) in water.
- Slowly add the KHF₂ solution to the stirred solution of phenylboronic acid. A thick white precipitate will form.
- Continue stirring the mixture at 0-5 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
- Collect the white solid by vacuum filtration using a Buchner funnel.
- Wash the solid with cold water and then with a small amount of cold methanol to remove any unreacted starting materials.
- Dry the product under vacuum to yield **potassium phenyltrifluoroborate** as a white, crystalline solid.
- Purification:
 - The product can be further purified by recrystallization. A common method is to dissolve the solid in hot acetone and then precipitate it by the addition of diethyl ether.^[1] Recrystallization from acetonitrile is also an effective method.^[1]



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Synthesis workflow for **potassium phenyltrifluoroborate**.

Application in Suzuki-Miyaura Cross-Coupling

Potassium phenyltrifluoroborate is an excellent coupling partner in palladium-catalyzed Suzuki-Miyaura reactions for the formation of carbon-carbon bonds.[2] It readily couples with various aryl and heteroaryl halides or triflates.[1]

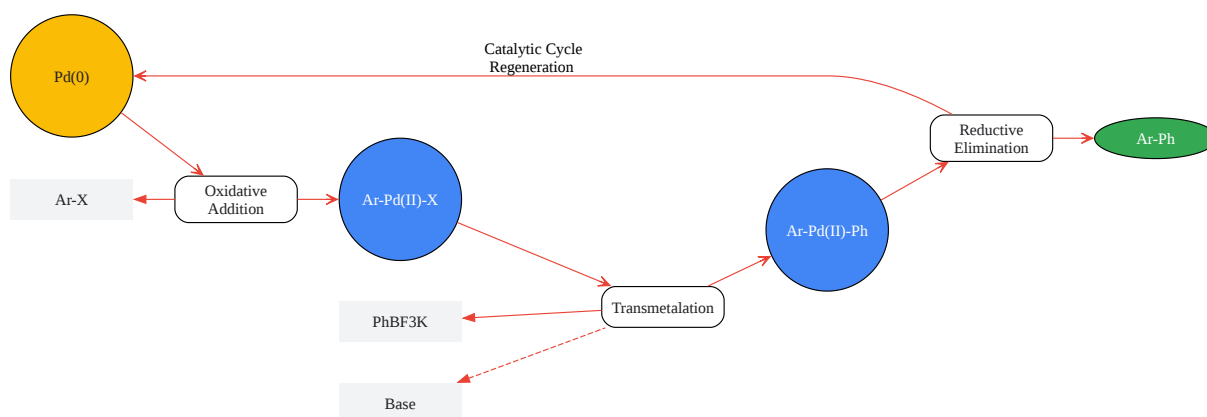
Experimental Protocol: Suzuki-Miyaura Coupling with an Aryl Bromide

- Reagents and Equipment:
 - **Potassium phenyltrifluoroborate** (1.5 equiv)
 - Aryl bromide (1.0 equiv)
 - Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$) (e.g., 2 mol%)
 - A suitable phosphine ligand (e.g., triphenylphosphine, 6 mol%)
 - A base (e.g., cesium carbonate (Cs_2CO_3), 3.0 equiv)
 - A solvent system (e.g., THF/water, 9:1)
 - Schlenk flask or microwave vial
 - Magnetic stirrer
 - Inert atmosphere (e.g., nitrogen or argon)
 - Standard workup and purification supplies (e.g., ethyl acetate, brine, silica gel for chromatography)
- Procedure:
 - To a Schlenk flask or microwave vial, add the aryl bromide, **potassium phenyltrifluoroborate**, palladium catalyst, phosphine ligand, and base.
 - Evacuate and backfill the reaction vessel with an inert gas (e.g., nitrogen or argon) three times.
 - Add the degassed solvent system via syringe.
 - Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or GC-MS.
 - Upon completion, cool the reaction to room temperature.
 - Dilute the mixture with ethyl acetate and wash with water and then brine.

- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Reaction Mechanism and Workflow Visualization

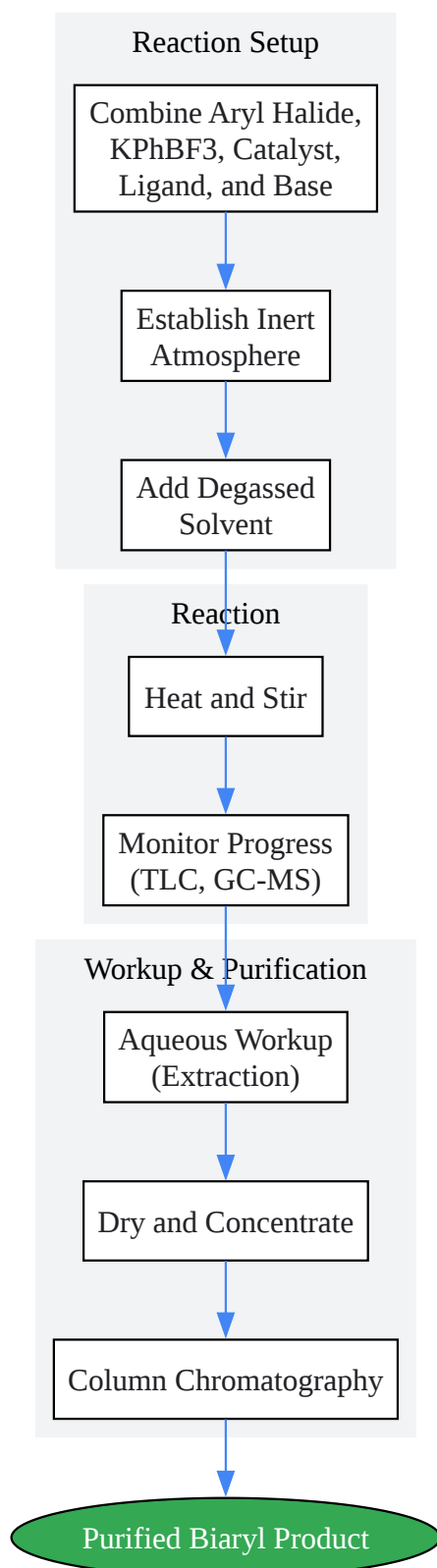
The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.



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Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The workflow for a typical Suzuki-Miyaura coupling experiment is outlined below.



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